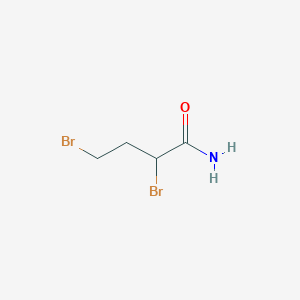

2,4-Dibromobutanamide

Description

2,4-Dibromobutanamide is a halogenated organic compound characterized by a butanamide backbone substituted with bromine atoms at the 2- and 4-positions. Its molecular formula is C₄H₆Br₂NO, with a molecular weight of 259.91 g/mol.

The bromine atoms impart electrophilic character, making the compound a candidate for nucleophilic substitution reactions. Its amide group contributes to hydrogen-bonding interactions, affecting solubility in polar solvents.

Properties

Molecular Formula |

C4H7Br2NO |

|---|---|

Molecular Weight |

244.91 g/mol |

IUPAC Name |

2,4-dibromobutanamide |

InChI |

InChI=1S/C4H7Br2NO/c5-2-1-3(6)4(7)8/h3H,1-2H2,(H2,7,8) |

InChI Key |

KSWBTPCSMSWWOR-UHFFFAOYSA-N |

Canonical SMILES |

C(CBr)C(C(=O)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2,4-Dibromobutanamide with halogenated analogs and amide derivatives, focusing on structural, reactivity, and application-based differences.

Table 1: Comparison of 2,4-Dibromobutanamide with Selected Analogs

Key Comparisons:

Reactivity: Electrophilic Substitution: Bromine in 2,4-Dibromobutanamide is less reactive than nitro groups in 2,4-DNP due to weaker electron-withdrawing effects. However, bromine’s larger atomic size compared to chlorine or fluorine may enhance leaving-group ability in substitution reactions . Amide vs. Ester Groups: Unlike ethyl 4-bromo-2-methylbutanoate (ester), 2,4-Dibromobutanamide’s amide group resists hydrolysis under basic conditions, enhancing stability in aqueous environments .

Biological Activity: While 2,4-DNP exhibits mitochondrial uncoupling activity, 2,4-Dibromobutanamide’s bioactivity remains unexplored in the provided evidence.

Column chromatography and spectroscopic characterization (e.g., IR, NMR) are common purification and validation methods .

Environmental Impact: Halogenated compounds like triclosan () are noted for persistence and ecotoxicity. While 2,4-Dibromobutanamide’s environmental fate is undocumented, bromine’s lower electronegativity compared to chlorine may reduce bioaccumulation risks relative to chlorinated analogs .

Limitations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.